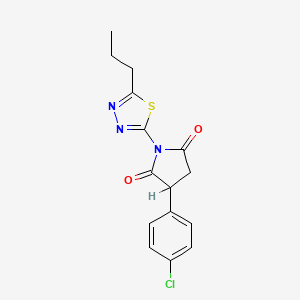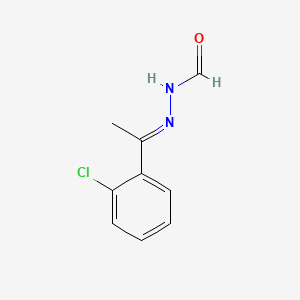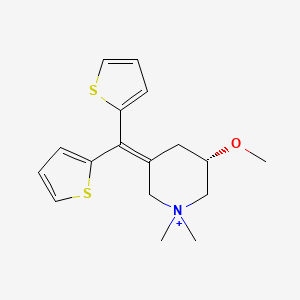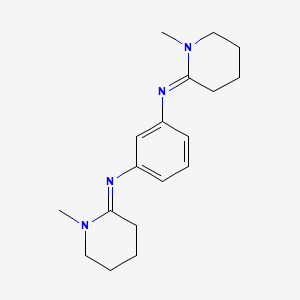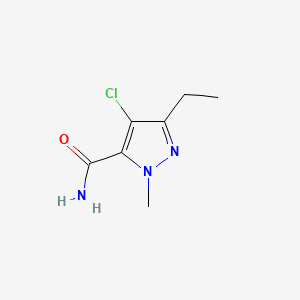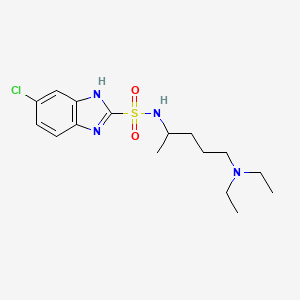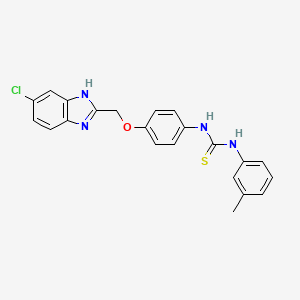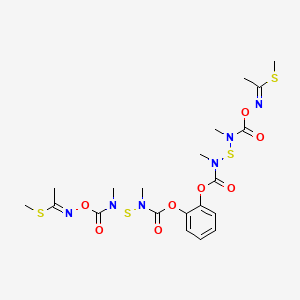
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with methoxyphenyl and methoxybenzoyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyphenyl and methoxybenzoyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: AlCl3 as a catalyst for electrophilic substitution, NaOH or KOH for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazinone derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Interaction with DNA: The compound may bind to DNA, affecting gene expression and cellular processes.
Modulation of Signaling Pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-2-phenyl-3-benzoyl-4H-1,3-benzoxazin-4-one: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,3-Dihydro-2-(4-methoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one: Similar structure but with different substitution patterns, leading to variations in reactivity and activity.
Uniqueness
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
103952-80-3 |
|---|---|
Formule moléculaire |
C24H21NO6 |
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C24H21NO6/c1-28-17-11-8-15(9-12-17)22(26)25-23(27)18-6-4-5-7-19(18)31-24(25)16-10-13-20(29-2)21(14-16)30-3/h4-14,24H,1-3H3 |
Clé InChI |
WINQJSCWEMVUEQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



